REACTION_CXSMILES
|
OS(O)(=O)=O.[Cl:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=1.[N+:17]([O-])([O-:19])=[O:18].[K+]>>[Cl:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[C:10]([N+:17]([O-:19])=[O:18])[CH:11]=[CH:12][CH:13]=2)[N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C=C1
|
Name
|
potassium nitrate
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (monitored by TLC and HPLCMS)
|
Type
|
ADDITION
|
Details
|
the solution was poured slowly over ice
|
Type
|
EXTRACTION
|
Details
|
the precipitate was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography with n-hexane/EtOAC (17:3) as the eluent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=C(C=CC=C2C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |